molecular formula C12H16N2O2 B11886549 Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- CAS No. 21384-06-5

Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)-

Cat. No.: B11886549
CAS No.: 21384-06-5
M. Wt: 220.27 g/mol
InChI Key: BAFIFTYSBSVZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- is a synthetic organic compound that belongs to the class of quinones It is characterized by the presence of two aziridinyl groups attached to the hydroquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- typically involves the reaction of hydroquinone with aziridine derivatives under controlled conditions. One common method includes the use of acetic anhydride as a catalyst to facilitate the reaction between hydroquinone and aziridine . The reaction is carried out under acidic conditions, and the resulting product is purified through hydrolysis and oxidation steps.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The aziridinyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents are employed for substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- involves the formation of reactive intermediates that can interact with biological macromolecules. The aziridinyl groups are highly reactive and can form covalent bonds with DNA, leading to the formation of DNA cross-links . This property is exploited in its use as an anticancer agent, where it disrupts the replication of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- is unique due to the presence of methyl groups on the aziridinyl rings, which can influence its reactivity and biological activity. This structural modification can enhance its specificity and efficacy in certain applications.

Properties

CAS No.

21384-06-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol

InChI

InChI=1S/C12H16N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8,15-16H,5-6H2,1-2H3

InChI Key

BAFIFTYSBSVZEN-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C2=CC(=C(C=C2O)N3CC3C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.